molecular formula C6H7N3O2 B15307487 5-Amino-6-methylpyrazine-2-carboxylic acid

5-Amino-6-methylpyrazine-2-carboxylic acid

Cat. No.: B15307487
M. Wt: 153.14 g/mol
InChI Key: YGTXDOACBWLKIM-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopyrazine with acetic anhydride, followed by oxidation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-6-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazine-2-carboxylic acid: Lacks the amino group at the 5th position.

    6-Methylpyrazine-2-carboxylic acid: Lacks the amino group at the 5th position.

    5-Amino-2-pyrazinecarboxylic acid: Lacks the methyl group at the 6th position.

Uniqueness

5-Amino-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-amino-6-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)

InChI Key

YGTXDOACBWLKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N)C(=O)O

Origin of Product

United States

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